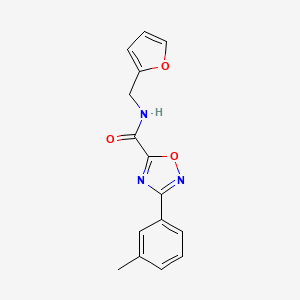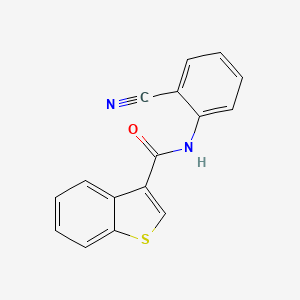
N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide: is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system substituted with a cyanophenyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 2-cyanobenzylamine with benzothiophene-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide can undergo oxidation reactions, particularly at the benzothiophene ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carboxamide group.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, facilitated by reagents like bromine (Br₂) or chlorinating agents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Br₂ in acetic acid or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzothiophene-3-carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
科学的研究の応用
Chemistry: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with specific electronic properties .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets .
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its unique structure allows it to bind to specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on the target .
類似化合物との比較
- N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide
- N-(2-cyanophenyl)-1,2,3-benzotriazole-4-carboxamide
- N-(2-cyanophenyl)-1,3-benzoxazole-5-carboxamide
Uniqueness: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different heterocyclic cores.
特性
IUPAC Name |
N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-9-11-5-1-3-7-14(11)18-16(19)13-10-20-15-8-4-2-6-12(13)15/h1-8,10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNOQMRAMAQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5325825.png)
![1-(2-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5325834.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5325841.png)
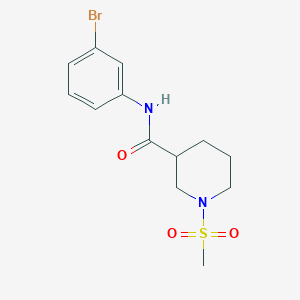
![11-(2,4-Dichlorophenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5325851.png)

![4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5325876.png)
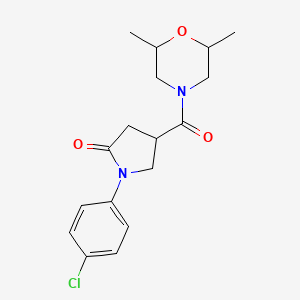
![7-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5325889.png)
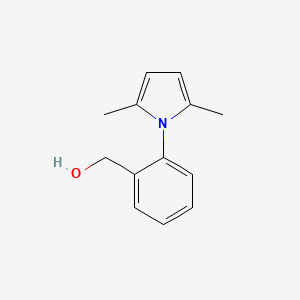
![2-(4-propylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)
